Boiling Point and Predicted Volatility: Differentiating Thermal Stability vs. 1,3-Butanedithiol and 3-Methyl-1-butanethiol
The estimated boiling point of 3-Methyl-1,3-butanedithiol is approximately 203 °C, which is 110–112 °C higher than that of the unbranched analog 1,3-butanedithiol (91–93 °C at reduced pressure) and 83 °C higher than the monothiol 3-methyl-1-butanethiol (120 °C at atmospheric pressure) . This substantial boiling point elevation is structurally attributable to the geminal methyl substitution adjacent to the tertiary thiol, which increases molar mass, enhances van der Waals interactions, and reduces vapor pressure. For procurement decisions, this means that in high-temperature food processing (e.g., baking at 180–220 °C), 1,3-butanedithiol would distill or volatilize almost immediately, whereas 3-Methyl-1,3-butanedithiol would remain substantially partitioned in the food matrix, providing sustained flavor release rather than a sharp, transient burst.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | ~203 °C (estimated) |
| Comparator Or Baseline | 1,3-Butanedithiol: 91–93 °C (at 30 mmHg); 3-Methyl-1-butanethiol: 120 °C (at 760 mmHg) |
| Quantified Difference | ΔT_bp = +110–112 °C vs. 1,3-butanedithiol; ΔT_bp = +83 °C vs. 3-methyl-1-butanethiol |
| Conditions | Estimated boiling point from MPBPVP v1.43 (Stein & Brown method) vs. literature boiling point data for comparators |
Why This Matters
Substantially higher boiling points predict reduced headspace volatility and greater thermal persistence during high-temperature food processing, directly impacting flavor longevity and procurement specifications where sustained aroma release is required.
